molecular formula C12H14N2O2 B555191 5-Methyl-DL-tryptophan CAS No. 951-55-3

5-Methyl-DL-tryptophan

Cat. No.: B555191
CAS No.: 951-55-3
M. Wt: 218,26 g/mole
InChI Key: HUNCSWANZMJLPM-UHFFFAOYSA-N
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Description

5-Methyl-DL-tryptophan is an amino acid molecule that has a similar structure to tryptophan but contains a methyl group on the molecule. It is a non-proteinogenic alpha-amino acid and a derivative of tryptophan. This compound is usually found as a white crystalline or powdery solid and is insoluble in water but can be dissolved in some organic solvents such as ethanol or dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-DL-tryptophan can be prepared by chemical synthesis. One common method involves the methylation of tryptophan, where the hydrogen on the amino group in tryptophan is replaced by a methyl group under appropriate reaction conditions .

Industrial Production Methods: In industrial settings, the compound can be synthesized through a series of chemical reactions involving the use of methylating agents and catalysts to ensure the selective methylation of the tryptophan molecule. The process typically involves dissolving tryptophan in an organic solvent, adding a methylating agent, and then purifying the product through crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-DL-tryptophan undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-DL-tryptophan has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 5-Methyl-DL-tryptophan exerts its effects involves the inhibition of the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan in organisms like Neurospora crassa. It acts as a corepressor of the Escherichia coli trp repressor and inhibits the induction of anthranilate synthase activity by elicitors in oats . The compound also modulates the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway, which is involved in inflammatory responses .

Comparison with Similar Compounds

  • 5-Methyl-L-tryptophan
  • 5-Fluoro-DL-tryptophan
  • 6-Methyl-DL-tryptophan
  • 5-Hydroxy-L-tryptophan

Comparison: 5-Methyl-DL-tryptophan is unique due to its specific methylation at the amino group, which distinguishes it from other tryptophan derivatives. This methylation alters its chemical properties and biological activities, making it a valuable tool in various research applications. Compared to 5-Methyl-L-tryptophan, which is the enantiomer of 5-Methyl-D-tryptophan, this compound is a racemic mixture, providing a broader range of applications in biochemical assays .

Properties

IUPAC Name

2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCSWANZMJLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314252
Record name 5-Methyl-DL-tryptophan
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-55-3
Record name 5-Methyl-DL-tryptophan
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Record name 5-Methyltryptophan
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Record name 951-55-3
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Record name 5-Methyl-DL-tryptophan
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Record name 5-methyl-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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